N-ethyl-6-methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidin-4-amine
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Description
N-ethyl-6-methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidin-4-amine is a useful research compound. Its molecular formula is C22H25N5O and its molecular weight is 375.476. The purity is usually 95%.
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Scientific Research Applications
Human Urinary Carcinogen Metabolites: Biomarkers for Tobacco and Cancer
This study discusses the measurement of human urinary carcinogen metabolites as a practical approach for obtaining crucial information about tobacco and cancer. The review covers various carcinogens and their metabolites quantified in the urine of smokers or non-smokers exposed to environmental tobacco smoke, highlighting the utility of these assays in studies on tobacco and human cancer, especially concerning new tobacco products and harm reduction strategies (Hecht, 2002).
N-Dealkylation of Arylpiperazine Derivatives
This review focuses on the metabolism of several clinically applied arylpiperazine derivatives, mainly used for treating depression, psychosis, or anxiety. It underscores the extensive pre-systemic and systemic metabolism these compounds undergo, including CYP3A4-dependent N-dealkylation, and their distribution in tissues such as the brain. The study also discusses the implications of individual variability in the expression and activity of CYP3A4 and CYP2D6 on the pharmacological actions of arylpiperazine derivatives (Caccia, 2007).
Recent Patents of Dipeptidyl Peptidase IV Inhibitors
Dipeptidyl peptidase IV (DPP IV) inhibitors represent a significant class of antidiabetic drugs. This review categorizes recent patents of DPP IV inhibitors into chemical groups, including pyrimidines, highlighting their importance in treating type 2 diabetes mellitus. The review discusses the ideal characteristics of these inhibitors for therapeutic applications, emphasizing the need for molecules that do not affect the protease activity on other substrates or disturb DPP IV's interaction with other proteins (Mendieta, Tarragó, & Giralt, 2011).
DNA Minor Groove Binder Hoechst 33258 and its Analogues
This paper reviews the synthetic dye Hoechst 33258 and its analogues, known for binding strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. It discusses the applications of Hoechst derivatives in plant cell biology for chromosome and nuclear staining, and their uses as radioprotectors and topoisomerase inhibitors, providing a starting point for rational drug design and investigation into the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).
Piperazine Derivatives for Therapeutic Use: A Patent Review
This review covers the therapeutic uses of piperazine, a six-membered nitrogen-containing heterocycle, in various marketed drugs for treating conditions such as schizophrenia, Parkinson's disease, depression, anxiety, and more. The article describes various molecular designs bearing the piperazine entity, showcasing the broad potential of this scaffold in drug discovery and emphasizing the flexibility of piperazine as a building block for discovering drug-like elements (Rathi, Syed, Shin, & Patel, 2016).
Properties
IUPAC Name |
[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-3-23-20-15-16(2)24-22(25-20)27-13-11-26(12-14-27)21(28)19-10-6-8-17-7-4-5-9-18(17)19/h4-10,15H,3,11-14H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSYPTBUYWIOAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.